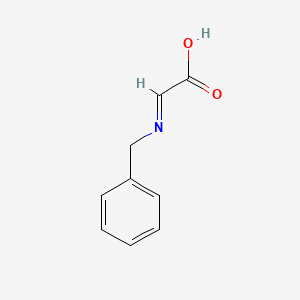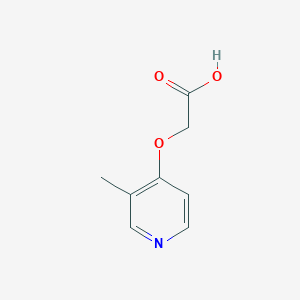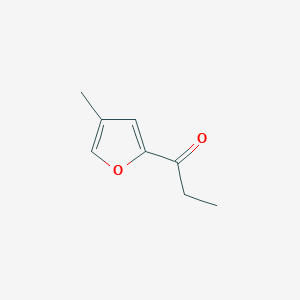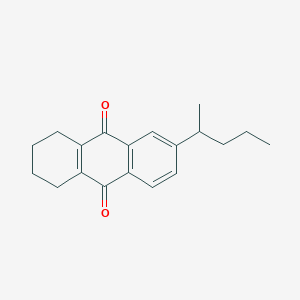
6-(Pentan-2-yl)-1,2,3,4-tetrahydroanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Pentan-2-yl)-1,2,3,4-tetrahydroanthracene-9,10-dione is an organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound features a pentan-2-yl substituent, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pentan-2-yl)-1,2,3,4-tetrahydroanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as anthracene derivatives and pentan-2-yl precursors.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired transformations.
Key Reactions: The key reactions may involve Friedel-Crafts alkylation, reduction, and cyclization steps to introduce the pentan-2-yl group and form the tetrahydroanthracene core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as flow chemistry and automated reactors.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Pentan-2-yl)-1,2,3,4-tetrahydroanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The pentan-2-yl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinones.
Wissenschaftliche Forschungsanwendungen
6-(Pentan-2-yl)-1,2,3,4-tetrahydroanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a subject of study in medicinal chemistry and pharmacology.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-(Pentan-2-yl)-1,2,3,4-tetrahydroanthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or other proteins.
Pathways: Modulating biochemical pathways, such as oxidative stress response or signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthraquinone: A structurally related compound with similar chemical properties and applications.
Tetrahydroanthracene: Another related compound that shares the tetrahydroanthracene core but lacks the pentan-2-yl substituent.
Uniqueness
6-(Pentan-2-yl)-1,2,3,4-tetrahydroanthracene-9,10-dione is unique due to the presence of the pentan-2-yl group, which can influence its reactivity and potential applications. This structural feature distinguishes it from other anthraquinone and tetrahydroanthracene derivatives.
Eigenschaften
CAS-Nummer |
100647-24-3 |
|---|---|
Molekularformel |
C19H22O2 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
6-pentan-2-yl-1,2,3,4-tetrahydroanthracene-9,10-dione |
InChI |
InChI=1S/C19H22O2/c1-3-6-12(2)13-9-10-16-17(11-13)19(21)15-8-5-4-7-14(15)18(16)20/h9-12H,3-8H2,1-2H3 |
InChI-Schlüssel |
JOQXWYKVSKVHJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)C1=CC2=C(C=C1)C(=O)C3=C(C2=O)CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


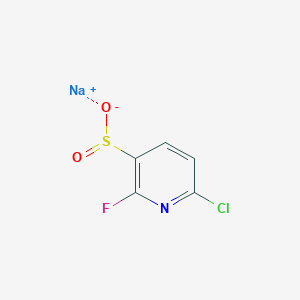
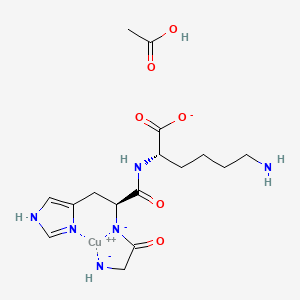
![6-Fluoro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15249057.png)
![tert-Butyl (3aS,7aR)-3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B15249086.png)
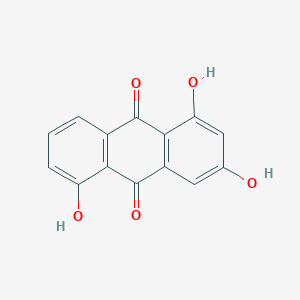
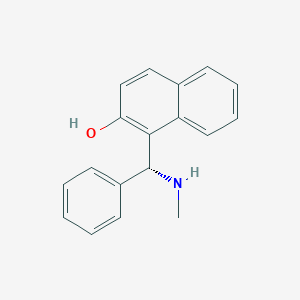
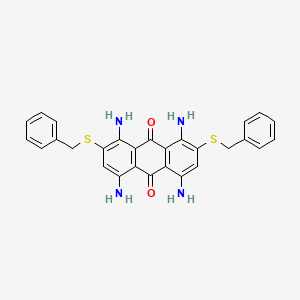
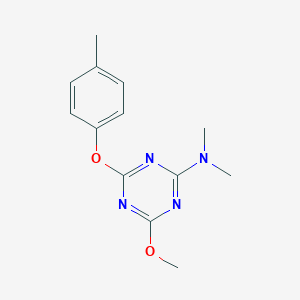
![2,2'-Dimethyl[9,9'-bianthracene]-9,9'(10H,10'H)-diol](/img/structure/B15249117.png)
